molecular formula C8H8N2O4 B13342163 1-(2-Amino-2-oxoethyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid

1-(2-Amino-2-oxoethyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid

Cat. No.: B13342163
M. Wt: 196.16 g/mol
InChI Key: PXTFJZLJTRUHTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Amino-2-oxoethyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyridine ring substituted with amino and oxo groups. Its molecular formula is C8H8N2O4.

Preparation Methods

The synthesis of 1-(2-Amino-2-oxoethyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of a suitable pyridine derivative with an amino acid derivative under controlled conditions. The reaction conditions often require the use of catalysts and specific temperature and pH settings to ensure the desired product is obtained with high purity and yield.

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to optimize the reaction conditions and improve efficiency. These methods ensure the compound is produced in sufficient quantities for research and application purposes.

Chemical Reactions Analysis

1-(2-Amino-2-oxoethyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, altering the compound’s properties.

    Substitution: The amino group can participate in substitution reactions with various electrophiles, resulting in the formation of new derivatives.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into smaller fragments.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2-Amino-2-oxoethyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme functions and protein interactions.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which 1-(2-Amino-2-oxoethyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s amino and oxo groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in enzymatic reactions or receptor binding studies.

Comparison with Similar Compounds

1-(2-Amino-2-oxoethyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid can be compared with other similar compounds, such as:

    2-(1-(2-Amino-2-oxoethyl)cyclohexyl)acetic acid: This compound also contains an amino and oxo group but differs in its cyclic structure.

    [(2-Amino-2-oxoethyl)thio]acetic acid: This compound includes a sulfur atom, which can significantly alter its chemical properties and reactivity.

The uniqueness of this compound lies in its specific arrangement of functional groups and the pyridine ring, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H8N2O4

Molecular Weight

196.16 g/mol

IUPAC Name

1-(2-amino-2-oxoethyl)-2-oxopyridine-4-carboxylic acid

InChI

InChI=1S/C8H8N2O4/c9-6(11)4-10-2-1-5(8(13)14)3-7(10)12/h1-3H,4H2,(H2,9,11)(H,13,14)

InChI Key

PXTFJZLJTRUHTL-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=O)C=C1C(=O)O)CC(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.